molecular formula C8H7ClN2S B1492757 4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090867-69-7

4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1492757
CAS RN: 2090867-69-7
M. Wt: 198.67 g/mol
InChI Key: YOIMJLSANWBYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, or 4-CM-3-T-1H-P, is a small organic molecule with potential applications in a range of scientific research areas. It is an arylpyrazole compound, a type of heterocyclic compound containing both a pyrazole and an aryl ring, and is synthesized by a simple two-step reaction. This compound has been studied for its potential use in a variety of research areas, including drug discovery, biochemistry, and physiology. It has been found to have bioactivity in a number of areas, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

4-CM-3-T-1H-P has been studied for its potential use in a variety of scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole), which is involved in the production of prostaglandins and thromboxanes. This makes it a potential target for drug discovery, as it could be used to develop drugs to inhibit this compound activity. In addition, it has been found to have potential applications in biochemistry and physiology, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make it a potential target for drugs to treat neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-CM-3-T-1H-P is not fully understood. It is believed to inhibit the activity of the enzyme cyclooxygenase-2 (4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole) by binding to its active site, thus preventing the production of prostaglandins and thromboxanes. In addition, it is believed to inhibit the activity of the enzyme acetylcholinesterase by binding to its active site and preventing the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CM-3-T-1H-P are not fully understood. It has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and thromboxanes. Inhibition of this enzyme could lead to decreased inflammation and pain, as well as decreased risk of stroke, heart attack, and other cardiovascular diseases. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme could lead to increased levels of acetylcholine, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 4-CM-3-T-1H-P in laboratory experiments has both advantages and limitations. The main advantage is that it is a relatively simple compound to synthesize, requiring only a two-step reaction. This makes it relatively easy and inexpensive to produce in large quantities. In addition, it has been found to have potential applications in a variety of scientific research areas, making it a potentially useful tool in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it has not been extensively studied, so its mechanism of action and biochemical and physiological effects are not fully understood. In addition, its potential applications in drug discovery have not been fully explored, so its potential as a drug target is uncertain.

Future Directions

There are a number of potential future directions for the study of 4-CM-3-T-1

properties

IUPAC Name

4-(chloromethyl)-5-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIMJLSANWBYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.